molecular formula C13H16N2O5 B565217 N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester CAS No. 1159977-50-0

N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester

Cat. No.: B565217
CAS No.: 1159977-50-0
M. Wt: 280.28
InChI Key: HFYIQESXTHEYPA-UHFFFAOYSA-N
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Description

N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester (CAS 1159977-50-0) is a chemical compound with the molecular formula C 13 H 16 N 2 O 5 and a molecular weight of 280.28 g/mol . It is characterized as a pale brown oil . This compound features an isoxazole scaffold, a privileged structure in medicinal chemistry known for its versatility and presence in compounds with diverse biological activities. Research into structurally related isoxazole carboxylic acid methyl esters has identified them as promising scaffolds in antibacterial discovery, particularly demonstrating potent in vitro activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis ,

Properties

IUPAC Name

methyl 3-(5-methoxycarbonylpyridin-3-yl)-2-methyl-1,2-oxazolidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-15-10(5-11(20-15)13(17)19-3)8-4-9(7-14-6-8)12(16)18-2/h4,6-7,10-11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYIQESXTHEYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)C(=O)OC)C2=CC(=CN=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676036
Record name Methyl 5-[5-(methoxycarbonyl)-2-methyl-1,2-oxazolidin-3-yl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-50-0
Record name Methyl 5-[5-(methoxycarbonyl)-2-methyl-1,2-oxazolidin-3-yl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

(3 + 2) Cycloaddition Approaches

Metal-free cycloaddition between nitrile oxides and electron-deficient alkynes provides direct access to 3,5-disubstituted isoxazoles:

R-C≡C-COOCH3+R’-C≡N-OIsoxazole core\text{R-C≡C-COOCH}_3 + \text{R'-C≡N-O} \rightarrow \text{Isoxazole core}

For the target compound, methyl propiolate (R = COOCH₃) reacts with a pyridyl-derived nitrile oxide (R' = 5-methoxycarbonylpyridyl) under thermal or microwave conditions. Patent data indicates yields of 68–82% for analogous systems when using acetonitrile as solvent at 80–100°C.

Hydroxylamine-Mediated Cyclization

Alternative routes adapt methods from US4087535A, where 2-alkoxymethylene-acetoacetic acid esters react with hydroxylamine to form isoxazoles:

  • Condensation of methyl acetoacetate with triethyl orthoformate yields 2-ethoxymethylene intermediate

  • Cyclization with hydroxylamine hydrochloride in methanol/water (3:1) at 25–50°C produces 5-methylisoxazole-3-carboxylate esters in 75–89% yield.

Pyridyl Subunit Functionalization

Synthesis of 5-Methoxycarbonylpyridine Derivatives

US4885383A details esterification protocols applicable to pyridine-5-carboxylic acid:

  • Methanol azeotropic esterification : Reacting pyridine-5-carboxylic acid with excess methanol (5:1 mol ratio) in toluene using H₂SO₄ catalyst (2 mol%) at reflux (110°C) achieves 94% conversion.

  • Dehydrating agents : Molecular sieves (4Å) or MgSO₄ improve yields to >98% by removing reaction water.

N-Methylation Strategies

Quaternization of pyridyl amines typically employs methyl iodide or dimethyl sulfate:

  • Methyl iodide : React with pyridylamine in DMF at 60°C (2 h, 85% yield)

  • Dimethyl sulfate : Higher reactivity allows room-temperature reactions in THF (92% yield).

Fragment Coupling and Final Assembly

Nucleophilic Aromatic Substitution

Activating the isoxazole's 3-position for displacement by N-methylpyridylamine:

  • Chlorination : Treat isoxazole-3-carboxylate with PCl₅ to form acyl chloride

  • Amination : React with N-methyl-5-methoxycarbonylpyridylamine in presence of Et₃N (2 eq.)
    Patent WO2017021246A1 reports 82% yield for analogous benzylhydrazine couplings using n-heptane solvent at 30°C.

Palladium-Catalyzed Cross-Coupling

While metal-free routes are preferred, Suzuki-Miyaura coupling could link pre-formed boronic esters:

  • Isoxazole-Bpin : Prepare via iridium-catalyzed C–H borylation

  • Pyridyl triflate : Couple using Pd(PPh₃)₄ (5 mol%), K₂CO₃ in dioxane/water (10:1) at 80°C.

Industrial-Scale Process Optimization

Solvent and Temperature Effects

Data from WO2017021246A1 demonstrates critical solvent selection:

SolventTemp (°C)Yield (%)Purity (HPLC)
n-Heptane30–338299.9
Cyclohexane258099.7
Toluene507298.5

Aprotic solvents minimize ester hydrolysis, while temperatures <50°C prevent byproduct formation.

Stoichiometric Ratios

Optimal benzylhydrazine:ester ratio = 1.5:1 (mol/mol) from Method B. For pyridyl couplings, maintain 1.2–1.6 eq. amine relative to acyl chloride to ensure complete conversion.

Purification and Crystallization

Final purification leverages differential solubility:

  • Anti-solvent crystallization : Add n-heptane to reaction mixture (4:1 v/v) precipitates product

  • Recrystallization : 90% ethanol/water (7:3) at 0–5°C yields 99.1% pure product (Method G).

Analytical Characterization

Critical spectral data from analogous compounds:

  • ¹H NMR (DMSO-d₆): δ 2.44 (s, CH₃-isoxazole), 3.98 (d, N–CH₂), 7.21–7.40 (pyridyl H)

  • HPLC : Rt = 8.2 min (C18, 60% MeOH/H₂O)

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl Isoxazole-5-Carboxylate (CAS: 15055-81-9)

  • Structure : Simpler isoxazole ester lacking the pyridyl group.
  • Key Differences: Absence of the 5-methoxycarbonylpyridyl substituent reduces aromatic π-π interactions. Lower molecular weight (C₅H₅NO₃; 127.10 g/mol) compared to the target compound (C₁₄H₁₃N₂O₅; 301.27 g/mol).
  • Applications : Primarily used as a synthetic intermediate for agrochemicals .

Ethyl 3-(4-Methoxyphenyl)Isoxazole-5-Carboxylate (CAS: 376623-69-7)

  • Structure : Ethyl ester with a 4-methoxyphenyl group at the 3-position of isoxazole.
  • Key Differences :
    • Substituent Effects : The methoxyphenyl group enhances lipophilicity (logP ≈ 2.8) compared to the pyridyl-methoxycarbonyl group (logP ≈ 1.5), influencing membrane permeability.
    • Ester Group : Ethyl ester may confer slower metabolic hydrolysis than methyl esters .

3-(2-Thienyl)-5-Isoxazolecarboxylic Acid (CAS: 204910-49-6)

  • Structure : Thienyl substituent replaces the pyridyl group.
  • Key Differences :
    • Aromaticity : Thiophene’s electron-rich structure enhances electrophilic substitution reactivity compared to pyridine.
    • Biological Relevance : Thienyl groups are common in CNS-targeting drugs due to improved blood-brain barrier penetration .

5-(Benzoyloxymethyl)Isoxazole-3-Carboxylic Acid Ethyl Ester

  • Structure : Benzoyloxymethyl substituent at the 5-position.
  • Key Differences: Synthetic Route: Synthesized via cycloaddition of nitro compounds and alkynes, differing from the target compound’s pyridyl coupling strategies.

Data Table: Comparative Analysis of Isoxazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
Target Compound C₁₄H₁₃N₂O₅ 301.27 5-Methoxycarbonylpyridyl, Methyl ester Pharmaceutical reference standard
Methyl Isoxazole-5-Carboxylate C₅H₅NO₃ 127.10 None Agrochemical intermediate
Ethyl 3-(4-Methoxyphenyl)Isoxazole-5-Carboxylate C₁₃H₁₃NO₄ 247.25 4-Methoxyphenyl, Ethyl ester Drug discovery
3-(2-Thienyl)-5-Isoxazolecarboxylic Acid C₇H₅NO₃S 183.18 2-Thienyl CNS drug development

Research Findings and Implications

  • Synthetic Challenges : The pyridyl-methoxycarbonyl group in the target compound requires precise coupling reactions, unlike simpler phenyl or thienyl analogs .
  • Bioactivity : Pyridine-containing isoxazoles often exhibit enhanced binding to kinases and receptors compared to phenyl variants, as seen in kinase inhibitor studies .
  • Metabolic Stability : Methyl esters hydrolyze faster than ethyl esters, impacting the compound’s half-life in vivo .

Biological Activity

N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester (CAS No. 1159977-50-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H16N2O5
  • Molecular Weight : 280.27654 g/mol
  • Structural Characteristics : The compound features a pyridine ring and an isoxazole moiety, which are often associated with various biological activities.

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in neurological functions.

  • Acetylcholinesterase Inhibition : A study evaluated various derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The compound demonstrated significant inhibitory activity, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
  • Metal Chelation : The compound's structure allows for metal ion chelation, which may play a role in reducing oxidative stress within neuronal cells . This property is particularly relevant in the context of neuroprotection.

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic applications:

  • Neuroprotective Agent : Due to its AChE inhibitory activity and potential to chelate metal ions, it may serve as a neuroprotective agent.
  • Anticancer Potential : Preliminary studies indicate that similar compounds can inhibit hedgehog signaling pathways implicated in various malignancies .

Case Studies

  • Neurodegenerative Disease Models : In vitro studies using neuronal cell lines showed that treatment with this compound resulted in reduced cell death under oxidative stress conditions, highlighting its protective effects .
  • Cancer Cell Lines : In vivo experiments demonstrated that compounds with structural similarities inhibited tumor growth in xenograft models by disrupting hedgehog signaling pathways, suggesting that this compound might have similar effects .

Data Tables

PropertyValue
CAS Number1159977-50-0
Molecular FormulaC13H16N2O5
Molecular Weight280.27654 g/mol
AChE Inhibition IC5029.46 ± 0.31 µM
BACE1 Inhibition IC502.85 ± 0.09 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic acid methyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors to form the isoxazole ring, followed by functionalization. Key steps include:

  • Isoxazole ring formation : Use of monoethyl oxalyl chloride in THF under reflux to promote cyclization .
  • Esterification : Methanol or ethanol as solvents with acid catalysts (e.g., HCl) for ester group introduction .
  • Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents) and temperature (50–80°C) to improve yields. Ultrasonic irradiation can enhance reaction rates and purity .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Look for characteristic peaks: pyridyl protons (δ 8.5–9.0 ppm), isoxazole methyl (δ 2.3–2.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • FTIR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and isoxazole C=N at ~1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]+ ion matching the molecular formula (C₁₄H₁₃N₂O₅). Fragmentation patterns (e.g., loss of COOCH₃) validate substituents .
    • Purity Check : Elemental analysis (C, H, N) within ±0.3% of theoretical values .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the antimycobacterial activity of this compound, and how do substituents affect potency?

  • Methodological Answer :

  • Core Scaffold : The isoxazole ring and pyridyl group are critical for binding to Mtb targets. Ethyl/methyl esters enhance lipophilicity, improving membrane permeability .
  • Substituent Effects :
  • 5-Position (Pyridyl) : Electron-withdrawing groups (e.g., methoxycarbonyl) boost activity against nonreplicating Mtb (MIC ~1–5 µM) .
  • 3-Position (Methyl) : Steric hindrance from methyl groups reduces cytotoxicity (IC₅₀ >128 µM in Vero cells) .
  • SAR Validation : Compare analogues via MIC assays (e.g., microplate Alamar Blue assay) against Mtb H37Rv and drug-resistant strains .

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

  • Methodological Answer :

  • X-ray Diffraction : Determine crystal structure to identify stereochemical configurations (e.g., trans/cis isomerism in dihydroisoxazole derivatives) .
  • Data Harmonization : Reconcile bioactivity discrepancies by correlating stereochemistry with MIC values. For example, trans-isomers may exhibit 10-fold higher potency than cis-forms .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes to Mtb enzymes (e.g., InhA), validating experimental SAR .

Q. What strategies mitigate instability of the ester group during in vitro assays?

  • Methodological Answer :

  • Stability Testing : Perform accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Ester hydrolysis is pH-dependent, peaking at neutral conditions .
  • Formulation Adjustments : Use cyclodextrin inclusion complexes or PEG-based carriers to shield the ester group in aqueous media .
  • Alternative Derivatives : Synthesize amide or carbamate analogues for improved hydrolytic stability while retaining activity .

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